3-(2-Fluorobenzenesulfonyl)propanoic acid

Description

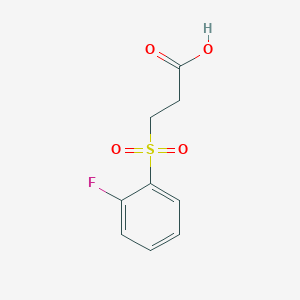

3-(2-Fluorobenzenesulfonyl)propanoic acid (CAS: 613657-21-9) is a sulfonamide-containing derivative with a molecular formula of C₉H₁₀FNO₄S and a molecular weight of 247.24 g/mol . The compound features a 2-fluorobenzenesulfonyl group attached to a propanoic acid backbone. Sulfonamide derivatives are widely explored in medicinal chemistry due to their bioisosteric relationship with carboxylic acids and their ability to participate in hydrogen bonding, enhancing target binding .

Propriétés

IUPAC Name |

3-(2-fluorophenyl)sulfonylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO4S/c10-7-3-1-2-4-8(7)15(13,14)6-5-9(11)12/h1-4H,5-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYSOSRTHMMBHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluorobenzenesulfonyl chloride with propanoic acid in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Fluorobenzenesulfonyl)propanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products .

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Fluorobenzenesulfonyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols .

Applications De Recherche Scientifique

3-(2-Fluorobenzenesulfonyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Mécanisme D'action

The mechanism of action of 3-(2-Fluorobenzenesulfonyl)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Propanoic Acid Derivatives

The propanoic acid scaffold is versatile, with substituents dictating physicochemical and biological properties. Below is a comparison of key analogs:

Key Observations :

- Antimicrobial Activity: Chlorinated derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) show selectivity against Gram-positive and Gram-negative bacteria, while sulfonamide derivatives may target different pathways (e.g., enzyme inhibition) .

Functional Group Comparisons

- Sulfonamide vs. Sulfanyl Groups: 3-[(2-Aminoethyl)sulfanyl]-2-methylpropanoic acid (CAS: 80186-81-8) contains a sulfanyl (-S-) group, which is less polar than sulfonamide (-SO₂-NH-), affecting solubility and redox activity .

- Halogenated Derivatives: 3-(2-Bromo-4-fluorophenyl)propanoic acid (CAS: 174603-55-5) replaces the sulfonamide with bromine, increasing molecular weight and steric bulk, which may alter target binding .

Metabolic and Pharmacokinetic Considerations

- Phase II Metabolism: Dihydroxycinnamic acid derivatives (e.g., 3-(3′,4′-dihydroxyphenyl)propanoic acid) undergo sulfation and glucuronidation, whereas the sulfonamide group in the target compound may resist such modifications, prolonging half-life .

- Aroma Compounds: Esters like 3-(methylthio)propanoic acid methyl ester (abundant in pineapples) highlight the role of propanoic acid derivatives in flavor chemistry, contrasting with the medicinal focus of sulfonamides .

Activité Biologique

3-(2-Fluorobenzenesulfonyl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H9FO4S

- Molecular Weight : 232.24 g/mol

- Structural Features : The compound contains a fluorobenzenesulfonyl group, which enhances its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, primarily focusing on:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially inhibiting the growth of certain pathogens.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

The mechanism of action for this compound is thought to involve:

- Electrophilic Interactions : The sulfonyl group acts as an electrophile, allowing the compound to interact with nucleophilic sites on biomolecules, thereby modulating various biological pathways.

- Targeting Enzymes and Receptors : Similar compounds have been shown to influence specific enzymes and receptors, suggesting that this compound may also interact with biological targets relevant to its pharmacological effects.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibitory effects on specific pathogens | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Enzyme Interaction | Potential inhibition of enzyme activity |

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability, supporting its potential as an antimicrobial agent.

- Inflammation Model : In vivo experiments demonstrated that administration of the compound reduced markers of inflammation in a rodent model, suggesting therapeutic potential in inflammatory diseases.

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(2-Chlorobenzenesulfonyl)propanoic acid | Chlorine instead of fluorine | Different electronic properties affecting reactivity |

| 3-(2-Bromobenzenesulfonyl)propanoic acid | Bromine instead of fluorine | Varying stability and biological activity |

| 3-(2-Methylbenzenesulfonyl)propanoic acid | Methyl group addition | Altered hydrophobicity influencing biological interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.